1,8-Dihydroxyxanthen-9-one
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Overview
Description
1,8-Dihydroxyxanthen-9-one is a compound belonging to the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound has a molecular formula of C₁₃H₈O₄ and is characterized by its dibenzo-γ-pyrone framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dihydroxyxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of phloroglucinol with salicylic acid . The reaction typically requires a dehydrating agent such as acetic anhydride and is conducted under reflux conditions . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,8-Dihydroxyxanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-Dihydroxyxanthen-9-one involves its interaction with various molecular targets. For instance, it has been shown to modulate the activity of enzymes such as casein kinase II . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway, which is involved in cellular response to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydroxyxanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
- 1,8-Dihydroxy-4-nitro-xanthen-9-one
Uniqueness
1,8-Dihydroxyxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 1 and 8 enhance its antioxidant activity compared to other xanthone derivatives .
Properties
CAS No. |
17624-02-1 |
---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1,8-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-3-1-5-9-11(7)13(16)12-8(15)4-2-6-10(12)17-9/h1-6,14-15H |
InChI Key |
XWPUJQLPABYIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |
Origin of Product |
United States |
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